![molecular formula C17H16N4OS B14150578 N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 88743-67-3](/img/structure/B14150578.png)
N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to both the triazole ring and the propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides.
Formation of the Propanamide Moiety: The final step involves the reaction of the triazole derivative with acryloyl chloride to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives of the phenyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-1-yl)sulfanyl]propanamide: Similar structure but with a different position of the triazole ring.
N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-4-yl)sulfanyl]propanamide: Another positional isomer.
N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]propanamide: Yet another positional isomer.
Uniqueness
N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
88743-67-3 |
|---|---|
分子式 |
C17H16N4OS |
分子量 |
324.4 g/mol |
IUPAC名 |
N-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H16N4OS/c22-15(18-14-9-5-2-6-10-14)11-12-23-17-19-16(20-21-17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,22)(H,19,20,21) |
InChIキー |
KXIZTKYNOKMKFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCCC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


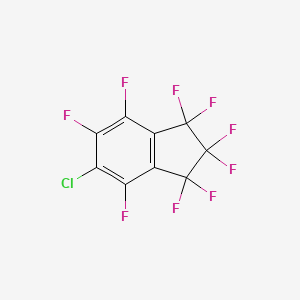
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
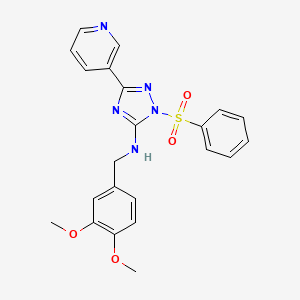
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
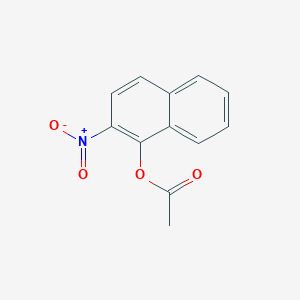
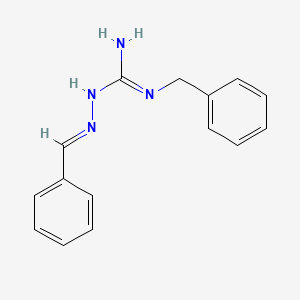
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
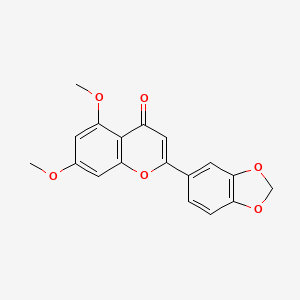

![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
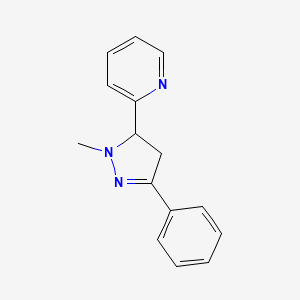
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
